molecular formula C13H25NO B14620199 2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- CAS No. 57261-80-0

2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl-

Cat. No.: B14620199
CAS No.: 57261-80-0
M. Wt: 211.34 g/mol
InChI Key: VYXFYHIYKRSQEU-UHFFFAOYSA-N
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Description

2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- is an organic compound with a complex structure that includes a furan ring, an amine group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanamine: A simpler analog with a furan ring and an amine group.

    N-Cyclohexylamine: Contains a cyclohexyl group and an amine group.

    3-Ethyltetrahydrofuran: Contains a tetrahydrofuran ring with an ethyl group.

Uniqueness

2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- is unique due to its combination of functional groups and structural complexity

Properties

CAS No.

57261-80-0

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-cyclohexyl-3-ethyl-5-methyloxolan-2-amine

InChI

InChI=1S/C13H25NO/c1-3-11-9-10(2)15-13(11)14-12-7-5-4-6-8-12/h10-14H,3-9H2,1-2H3

InChI Key

VYXFYHIYKRSQEU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1NC2CCCCC2)C

Origin of Product

United States

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